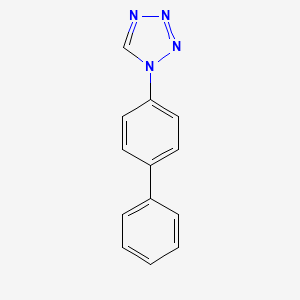

1-(4-biphenylyl)-1H-tetrazole

Description

Significance of Tetrazole Ring Systems in Advanced Chemical Research

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry and materials science. Its prominence stems from its role as a bioisostere of the carboxylic acid group. nih.govnih.govpnrjournal.com This means that the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid in biological systems, often with improved metabolic stability and pharmacokinetic profiles. nih.gov This characteristic has made tetrazole-containing compounds valuable in drug design, leading to the development of numerous therapeutic agents. nih.gov

Beyond its bioisosteric properties, the high nitrogen content of the tetrazole ring imparts unique chemical characteristics. It contributes to the molecule's stability and influences its electronic properties, allowing it to participate in various chemical reactions, including cycloadditions and N-substitution reactions. nih.gov These reactions are crucial for the synthesis of complex molecules and novel materials. In materials science, the high-energy nature of the nitrogen-rich tetrazole ring has led to investigations into its use in propellants and other energetic materials. researchgate.net

Overview of 1-(4-biphenylyl)-1H-tetrazole as a Research Compound

This compound, with the chemical formula C₁₃H₁₀N₄, is a solid crystalline substance that features a biphenyl (B1667301) substituent attached to a 1H-tetrazole ring. The presence of the biphenyl group, a motif found in many biologically active molecules and liquid crystals, adds another layer of research interest to this compound. The combination of the planar, aromatic biphenyl system with the electron-rich tetrazole ring creates a molecule with distinct physicochemical properties that are actively being explored.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄ |

| Molecular Weight | 222.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-159 °C |

| Solubility | Soluble in organic solvents like DMSO and methanol |

The synthesis of this compound and its derivatives is a subject of ongoing research, with various methods being developed to improve yield and efficiency. nih.gov These synthetic routes often involve the reaction of a biphenyl nitrile with an azide (B81097) source.

Scope of Current Academic Investigations on this compound

Current academic investigations into this compound and its closely related derivatives are multifaceted. A primary area of focus is its application as a key intermediate in the synthesis of pharmaceutically active compounds. For instance, derivatives of biphenyl tetrazole are crucial building blocks for angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. chemicalbook.com The synthesis of losartan (B1675146) and valsartan, both widely prescribed ARBs, utilizes intermediates that are structurally similar to this compound. chemicalbook.com

Research is also directed towards the synthesis and characterization of novel derivatives of this compound to explore their potential in other therapeutic areas. derpharmachemica.com Studies have investigated the antimicrobial and anticancer activities of various substituted biphenyl tetrazoles. nih.gov The structural framework of this compound provides a versatile scaffold for chemical modifications, allowing researchers to systematically alter its properties and explore its structure-activity relationships.

Furthermore, the unique photophysical properties of some biphenyl tetrazole derivatives have opened up avenues of research in materials science. Investigations are underway to explore their potential use as fluorescent probes and in the development of novel organic materials. The crystal structure of related compounds has been studied to understand the intermolecular interactions that govern their solid-state properties. iucr.orgscirp.orgcore.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)17-10-14-15-16-17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNKAPIXYSIUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Biphenylyl 1h Tetrazole and Its Analogues

Strategies for the Preparation of 1-Substituted 1H-Tetrazoles

The preparation of 1-substituted 1H-tetrazoles is most commonly achieved through a three-component reaction involving a primary amine, an orthoformate such as triethyl orthoformate, and an azide (B81097) source, typically sodium azide. nih.govorganic-chemistry.org This approach provides a direct and efficient route to the desired N-1 substituted products. Alternative strategies, such as the well-established [3+2] cycloaddition of nitriles and azides, are fundamental for forming the tetrazole ring itself, though they primarily yield 5-substituted 1H-tetrazoles. nih.govacs.org Multi-component reactions (MCRs) offer another powerful pathway, allowing for the convergent synthesis of complex tetrazole derivatives from simple starting materials in a single step. nih.gov

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, represents one of the most proficient and fundamental routes for constructing the tetrazole ring. nih.govresearchgate.net This reaction involves the union of a 1,3-dipole (the azide component) with a dipolarophile (the nitrile component) to form the stable, five-membered heterocyclic tetrazole ring. acs.org While this method is highly effective, it often requires elevated temperatures or the use of catalysts to overcome a significant activation energy barrier. nih.govacs.org

The cycloaddition between an organic nitrile (R-C≡N) and an azide source, such as sodium azide (NaN₃), is the most common application of the [3+2] cycloaddition for tetrazole synthesis. tandfonline.comresearchgate.net This reaction typically produces 5-substituted 1H-tetrazoles. The mechanism of this transformation is a subject of ongoing investigation, with evidence supporting both a concerted [3+2] cycloaddition pathway and a stepwise mechanism involving the initial nucleophilic attack of the azide ion on the nitrile carbon, followed by cyclization. acs.org The reaction conditions, including the solvent and the nature of the azide species (e.g., anionic azide salt vs. hydrazoic acid), can influence the operative mechanism. acs.org

To improve reaction rates, lower required temperatures, and increase yields, various catalytic systems have been developed for nitrile-azide cycloadditions. acs.org These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org The activation is typically achieved through Lewis or Brønsted acids. organic-chemistry.org Catalytic approaches are broadly divided into heterogeneous and homogeneous systems, each offering distinct advantages.

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

Catalytic Approaches in Cycloaddition Reactions

Heterogeneous Catalysis (e.g., Nanocomposite Catalysts, Solid Acid Resins)

Heterogeneous catalysts operate in a different phase from the reaction mixture, which greatly simplifies their removal post-reaction, allowing for easy recovery and reuse. nih.govacs.org This characteristic makes them environmentally benign and economically attractive. rsc.org A variety of solid-supported catalysts have proven effective, including nanocomposites and solid acid resins. For instance, silver nanoparticles supported on sodium borosilicate glass have been used as a novel heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-tetrazoles from amines, sodium azide, and triethyl orthoformate. nih.govacs.org Other examples include magnetic Co-Ni nanocomposites and silica-supported sodium hydrogen sulfate, which effectively catalyze the formation of the tetrazole ring. organic-chemistry.orgrsc.org

| Catalyst System | Substrates | Key Features |

| Ag/Sodium Borosilicate Nanocomposite (ASBN) | Amine, Sodium Azide, Triethyl Orthoformate | Solvent-free conditions, reusable, environmentally friendly. nih.govacs.org |

| Co-Ni/Fe₃O₄@MMSHS | Aromatic Nitriles, Sodium Azide | Magnetic, high catalytic activity, excellent recyclability. rsc.orgresearchgate.net |

| Silica-supported Sodium Hydrogen Sulfate | Organic Nitriles, NaN₃ | Solid acid catalyst, advantageous for 5-substituted 1H-tetrazoles. organic-chemistry.org |

| Fe₃O₄-adenine-Zn Nanocomposite | Aromatic/Aliphatic Nitriles, Sodium Azide | Magnetic, high yields in short reaction times. rsc.org |

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, often leading to higher activity and selectivity under milder conditions compared to their heterogeneous counterparts. nih.govacs.org Lewis acidic metal salts are commonly employed, with zinc and cobalt complexes being particularly effective. Zinc(II) salts, for example, catalyze the reaction between nitriles and sodium azide in water, proceeding through coordination and activation of the nitrile group, which substantially lowers the energy barrier for the azide attack. organic-chemistry.orgnih.gov Similarly, a Cobalt(II) complex with a tetradentate ligand has been shown to be a highly efficient catalyst for the [3+2] cycloaddition of aryl nitriles and sodium azide, operating via an isolable cobalt(II)-diazido intermediate. nih.govacs.org

| Catalyst System | Substrates | Mechanistic Insight |

| Zinc(II) Salts (e.g., ZnCl₂, Zn(OTf)₂) | Various Nitriles, NaN₃ | Lewis acid activation of the nitrile moiety. organic-chemistry.orgnih.gov |

| Cobalt(II) Complex | Aryl Nitriles, NaN₃ | Proceeds via a characterized Co(II)-diazido intermediate. nih.govacs.org |

| Ytterbium(III) Triflate (Yb(OTf)₃) | Amines, NaN₃, Triethyl Orthoformate | Effective Lewis acid for the three-component synthesis of 1-substituted tetrazoles. organic-chemistry.org |

| Amine Salts (e.g., Pyridine Hydrochloride) | Organic Nitriles, NaN₃ | Acts as a mild acid catalyst in solvents like DMF. tandfonline.com |

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.govacs.org For tetrazole synthesis, the Ugi tetrazole reaction is a prominent example of an MCR. nih.gov This reaction typically involves the one-pot combination of an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide or hydrazoic acid). acs.org This pathway allows for the direct and convergent synthesis of diverse 1,5-disubstituted tetrazole derivatives, providing rapid access to libraries of compounds from readily available starting materials. nih.govacs.org

Hantzsch Condensation Routes for Biphenyl-Tetrazole Derivatives

While the Hantzsch synthesis is a well-known multi-component reaction for the preparation of dihydropyridines and pyridines, its application to the direct synthesis of the tetrazole ring is not the standard convention. organic-chemistry.orgchemtube3d.comwikipedia.org The term is more accurately associated with pyridine synthesis, a reaction first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org

However, the foundational work on tetrazole synthesis does trace back to Hantzsch. In 1901, Hantzsch and Vagt described the synthesis of tetrazole derivatives through a [2+3] cycloaddition reaction. nih.govacs.org This reaction, which involves the 1,3-dipolar cycloaddition of an azide with a nitrile, remains the most common and versatile method for forming the tetrazole ring. nih.gov

The mechanism for this cycloaddition typically involves the reaction of an organic nitrile with an azide source, such as sodium azide or trimethylsilyl azide. The reaction is often facilitated by acid catalysts or Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide ion. Electron-withdrawing groups on the nitrile substrate can enhance the reaction rate by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile, making it more susceptible to reaction with the HOMO (Highest Occupied Molecular Orbital) of the azide. acs.org

Therefore, the synthesis of biphenyl-tetrazole derivatives, including 1-(4-biphenylyl)-1H-tetrazole, predominantly follows this [2+3] cycloaddition pathway rather than the condensation route characteristic of the Hantzsch pyridine synthesis. The key starting material is a biphenyl (B1667301) nitrile, which undergoes cyclization with an azide.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazole derivatives to minimize environmental impact and improve safety and efficiency. These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.neteurekaselect.com

One of the primary green strategies is the replacement of traditional organic solvents with water. clockss.orgbeilstein-journals.org The reaction of nitriles with sodium azide to form tetrazoles can be effectively carried out in water, often with the aid of catalysts like zinc salts. organic-chemistry.org This approach avoids the use of high-boiling, toxic dipolar aprotic solvents such as DMF. soran.edu.iq

The use of heterogeneous, reusable catalysts is another cornerstone of green tetrazole synthesis. Zeolites, which are crystalline aluminosilicates, have emerged as effective, environmentally friendly, and low-cost catalysts. soran.edu.iqthieme-connect.com Various forms, such as Natrolite, CoY, and ZSM-5 zeolites, have been successfully employed to catalyze the cycloaddition of nitriles and azides, offering high yields, simple work-up procedures, and the ability to recover and reuse the catalyst multiple times with minimal loss of activity. soran.edu.iqthieme-connect.comacs.orgnih.gov

Energy-efficient methods like microwave irradiation have also been utilized to accelerate the synthesis of biphenyl-tetrazole derivatives. rasayanjournal.co.innih.govlew.ro Microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and fewer side products compared to conventional heating methods. rasayanjournal.co.inshd-pub.org.rs These reactions can sometimes be performed in aqueous media, further enhancing their green credentials. rasayanjournal.co.in Additionally, green approaches focus on avoiding hazardous reagents, such as the organotin azides historically used in some tetrazole syntheses, in favor of safer azide sources like sodium azide in combination with non-toxic catalysts. researchgate.net

Below is a table summarizing various green chemistry approaches for tetrazole synthesis.

| Green Approach | Catalyst/Medium | Key Advantages | Reactants |

|---|---|---|---|

| Water-mediated Synthesis | Water / Cysteine | Environmentally benign solvent, mild reaction conditions, easy work-up. clockss.org | Aldehydes, Hydroxylamine hydrochloride, Sodium azide |

| Heterogeneous Catalysis | Zeolites (e.g., CoY, Natrolite, ZSM-5) | Reusable, stable, low cost, high yields, simple catalyst recovery. soran.edu.iqthieme-connect.comacs.orgrepec.org | Nitriles, Sodium azide |

| Microwave-Assisted Synthesis | Aqueous medium or organic solvent | Reduced reaction times, improved yields, energy efficient. rasayanjournal.co.innih.gov | Aryl halides, Aryl boronic acids (for biphenyl formation) |

| Solvent-Free Synthesis | Fe3O4@chitin nanocatalyst | Eliminates solvent waste, shorter reaction times, good reusability of catalyst. nih.gov | Nitriles, [bmim][N3] |

Derivatization and Structural Modification Strategies

The structural framework of this compound serves as a versatile scaffold that can be extensively modified to generate a wide array of analogues. These modifications are crucial for tuning the compound's physicochemical properties and biological activities. Strategies include introducing new functional groups, incorporating other heterocyclic systems, and employing modern synthetic methods like click chemistry.

Introduction of Functional Groups on the Biphenyl Moiety

The biphenyl moiety of the molecule is a prime target for functionalization, as the introduction of substituents on the aromatic rings can significantly influence the compound's properties. rsc.org Because the biphenyl core itself is relatively non-reactive, functionalization is a necessary step for further derivatization.

A common strategy involves benzylic bromination of a methyl group on the biphenyl ring, creating a reactive bromomethyl intermediate. This intermediate can then be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups. For instance, a series of novel biphenyl tetrazoles were prepared by first subjecting the parent compounds to benzylic bromination and then condensing them with N-methyl piperazine. researchgate.net

More complex modifications can be achieved through cross-coupling reactions. The synthesis of the antihypertensive drug Valsartan, a prominent biphenyl-tetrazole derivative, provides an excellent example. nih.govresearchgate.net One efficient synthesis involves a directed ortho-metalation of a protected 5-phenyl-1H-tetrazole, followed by a Negishi coupling with a functionalized aryl bromide. nih.gov This sequence allows for the precise introduction of an amino acid derivative onto the biphenyl backbone.

The table below details common methods for functionalizing the biphenyl moiety.

| Reaction Type | Reagents | Functional Group Introduced | Example Application |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | -CH2Br | Creating a reactive site for nucleophilic substitution. researchgate.net |

| Nucleophilic Substitution | R-NH2, R-OH, etc. | -CH2-Nu | Coupling with amines like N-methyl piperazine. researchgate.net |

| Negishi Coupling | Organozinc reagent, Aryl halide, Pd catalyst | Aryl-Aryl bond | Key step in the synthesis of Valsartan. nih.govresearchgate.net |

| Suzuki Coupling | Arylboronic acid, Aryl halide, Pd catalyst | Aryl-Aryl bond | Common method for constructing the biphenyl core. europa.eu |

Synthesis of Biphenyl-Tetrazole Containing Heterocyclic Systems

Combining the biphenyl-tetrazole scaffold with other heterocyclic rings is a powerful strategy for creating complex molecules with potentially novel properties. This can be achieved either by building a new ring system onto the existing structure or by transforming one of the existing rings.

One approach is to use multicomponent reactions, such as the Ugi-azide reaction, to link a tetrazole to another heterocycle. For example, tetrazole-triazole bis-heterocycles have been synthesized by employing a 2H-1,2,3-triazole aldehyde as a component in an Ugi-azide reaction. mdpi.com This one-pot process allows for the efficient construction of complex molecules containing both tetrazole and triazole rings. mdpi.com

Another strategy is the chemical transformation of the tetrazole ring itself into a different heterocycle. The tetrazole ring can undergo ring transformation into a 1,3,4-oxadiazole derivative when treated with acetic anhydride. researchgate.net This method has been used to convert biphenyl-tetrazole compounds into their corresponding biphenyl-oxadiazole analogues, demonstrating a pathway to diversify the core heterocyclic structure. researchgate.net

Click Chemistry Applications for Biphenyl-Tetrazole Modifications

Click chemistry, a class of reactions known for being rapid, efficient, and highly selective, offers a sophisticated tool for modifying biphenyl-tetrazole structures. researchgate.netresearchgate.net A particularly relevant variant is "photoclick chemistry," which utilizes a light-triggered tetrazole-alkene cycloaddition. nih.govnih.gov

The mechanism of this reaction involves the photoirradiation of a tetrazole, typically a 2,5-diaryl tetrazole, which causes it to extrude nitrogen gas (N₂) and form a highly reactive nitrile imine intermediate. researchgate.net This intermediate can then rapidly undergo a 1,3-dipolar cycloaddition with an alkene to form a stable pyrazoline adduct. nih.gov The reaction is often fluorogenic, meaning the product is fluorescent while the starting materials are not, making it useful for labeling applications. nih.gov

For modifying a biphenyl-tetrazole, this chemistry can be applied in several ways. An alkene functional group could be introduced onto the biphenyl moiety. This modified compound could then be "clicked" with a separate tetrazole-containing molecule under UV light. Alternatively, the this compound itself could potentially act as the photo-activated component, reacting with an alkene-modified molecule or surface. The spatiotemporal control afforded by light makes this a powerful method for site-specific modifications in materials science and bioconjugation. researchgate.netrsc.org Recently, it was also discovered that tetrazoles can photoreact with primary amines to form 1,2,4-triazole products, further expanding the bioconjugation toolbox for tetrazole-containing compounds. acs.org

Advanced Spectroscopic and Structural Characterization of 1 4 Biphenylyl 1h Tetrazole

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related biphenyl (B1667301) tetrazole derivative, 1-Benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole, shows characteristic absorption bands that confirm the presence of the key structural motifs. derpharmachemica.com Although the spectrum for 1-(4-biphenylyl)-1H-tetrazole itself is not explicitly detailed in the provided results, the analysis of a similar structure offers a strong comparative basis.

Key vibrational frequencies observed in the FT-IR spectrum of the related compound include:

C-H stretching (alkyl): An absorption band is noted at 2920 cm⁻¹, indicative of the C-H stretching vibrations within the methyl group. derpharmachemica.com

C=C stretching (aryl): A peak at 1607 cm⁻¹ corresponds to the carbon-carbon double bond stretching within the aromatic biphenyl system. derpharmachemica.com

-N=N- stretching (tetrazole ring): The presence of the tetrazole ring is confirmed by a characteristic absorption at 1510 cm⁻¹. derpharmachemica.com

-C=N- stretching (tetrazole ring): Another key vibration for the tetrazole ring is observed at 1365 cm⁻¹. derpharmachemica.com

-CN₄ stretching (tetrazole ring): Absorption bands around 1270 cm⁻¹ and 1100 cm⁻¹ are attributed to the vibrations of the entire tetrazole ring system. derpharmachemica.com

These assignments are consistent with the expected vibrational modes for a biphenyl tetrazole structure. The disappearance of the nitrile (C≡N) stretching band, typically found around 2230 cm⁻¹, and the appearance of tetrazole-specific bands are crucial for confirming the successful conversion of a nitrile precursor to the tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a derivative, 1-Benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole, the ¹H NMR spectrum (recorded in DMSO-d₆) displays distinct signals for the aromatic protons of the biphenyl system and the protons of the benzyl (B1604629) and methyl groups. derpharmachemica.com

A representative ¹H NMR data for a similar biphenyl tetrazole derivative is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.74-7.70 | dd | 1H | Aromatic Proton |

| 7.59-7.50 | m | 3H | Aromatic Protons |

| 7.27-7.19 | m | 3H | Aromatic Protons |

| 7.09-7.08 | d | 2H | Aromatic Protons |

| 6.89-6.87 | d | 2H | Aromatic Protons |

| 6.80-6.79 | d | 2H | Aromatic Protons |

| 5.08 | s | 2H | Benzyl CH₂ |

| 2.28 | s | 3H | Methyl CH₃ |

Table based on data for 1-Benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole from Der Pharma Chemica. derpharmachemica.com

The complex multiplets in the aromatic region (δ 6.8-7.8 ppm) are characteristic of the substituted biphenyl rings. The specific splitting patterns and coupling constants provide detailed information about the substitution pattern on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org

For a related compound, 1-{2'-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-4-methyl-piperazine hydrochloride, the ¹³C NMR spectrum (recorded in DMSO-d₆) confirms the presence of the biphenyl and tetrazole carbons. derpharmachemica.com

A representative ¹³C NMR data for a similar biphenyl tetrazole derivative is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| 153.7 | Tetrazole Ring Carbon |

| 140.1, 134.3, 132.0, 131.7, 131.3, 130.1, 129.3, 128.4, 128.1, 125.4, 121.8 | Aromatic and Biphenyl Carbons |

| 60.4, 50.6, 48.7, 43.3 | Aliphatic Carbons (Piperazine and linker) |

Table based on data for 1-{2'-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-4-methyl-piperazine hydrochloride from Der Pharma Chemica. derpharmachemica.com

The signal around δ 153.7 ppm is characteristic of the carbon atom within the tetrazole ring. The numerous signals in the δ 120-140 ppm range correspond to the aromatic carbons of the biphenyl and substituted phenyl rings.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the molecular weight of the target compound. In the analysis of sartan drug substances, which often contain biphenyl tetrazole structures, LC-MS/MS is employed for the sensitive detection and quantification of impurities. sciex.comshimadzu.com

For instance, in the analysis of a related compound, 1-Benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole, the mass spectrum showed a molecular ion peak (M+H)⁺ at m/z 327.2, which corresponds to the calculated molecular weight of the compound. derpharmachemica.com Similarly, for another derivative, 1-{2'-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-4-methyl-piperazine hydrochloride, the (M+H)⁺ peak was observed at m/z 445.4. derpharmachemica.com These findings provide strong evidence for the successful synthesis of the target molecules.

The use of LC-MS is also crucial for the detection of potential impurities, such as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT), in sartan medications. sciex.com The high sensitivity of LC-MS/MS allows for the quantification of such impurities at very low levels, ensuring the safety and quality of pharmaceutical products. sciex.comshimadzu.com

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials. By measuring the angles and intensities of X-rays diffracted by the atomic planes of a crystal lattice, XRD can provide detailed information about the atomic arrangement, crystal structure, and phase purity of a sample.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This technique involves mounting a small, high-quality single crystal and rotating it in a monochromatic X-ray beam. The resulting diffraction pattern allows for the calculation of the unit cell dimensions, space group, and the exact coordinates of every atom in the crystal lattice.

While the specific crystal structure of this compound is not publicly documented in the searched literature, the analysis of closely related biphenyl tetrazole derivatives provides significant insight into the type of structural information obtained from SC-XRD. For instance, the study of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde reveals detailed crystallographic data. scirp.orgscirp.org This compound was found to crystallize in a monoclinic system with the space group P21/c. scirp.orgscirp.orgcore.ac.uk Such an analysis provides precise bond lengths, bond angles, and torsion angles, which govern the molecule's conformation. scirp.orgcore.ac.uk For example, the dihedral angles between the various rings (tetrazole, phenyl, and biphenyl moieties) are determined, which is crucial for understanding intermolecular interactions like π-π stacking that stabilize the crystal structure. scirp.orgcore.ac.uk

The crystallographic data for this related compound illustrates the level of detail achievable with SC-XRD.

Table 1: Illustrative Single Crystal XRD Data for a Related Biphenyl Tetrazole Derivative (C21H15FN4O2) scirp.orgscirp.orgcore.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 9.4386(5) Å |

| b | 20.8082(1) Å |

| c | 9.4338(6) Å |

| α | 90° |

| β | 99.566(2)° |

| γ | 90° |

| Volume (V) | 1826.98(19) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.361 Mg/m³ |

Powder X-ray Diffraction (PXRD) for Material Characterization

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used to characterize polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a finely ground powder containing numerous small crystallites in random orientations is analyzed. americanpharmaceuticalreview.com The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

The primary applications of PXRD in the context of this compound and related compounds include:

Phase Identification: The PXRD pattern of a synthesized batch can be compared to a reference pattern from a database to confirm the identity of the desired compound and detect any crystalline impurities. pnrjournal.com

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks corresponding to starting materials or byproducts confirms the purity of the sample.

Polymorphism Studies: Many pharmaceutical compounds, including biphenyl tetrazoles like Losartan (B1675146), can exist in multiple crystalline forms known as polymorphs. nih.gov These polymorphs can have different physical properties. PXRD is a critical tool for identifying and quantifying the different polymorphic forms in a bulk drug substance, which is essential for quality control. americanpharmaceuticalreview.comnih.gov For example, a PXRD method was developed to quantify mixtures of Form I and Form III of Losartan potassium, using the ratio of characteristic peak areas for each form. nih.gov

Structural Elucidation: In cases where suitable single crystals cannot be grown, it is sometimes possible to solve the crystal structure directly from high-quality PXRD data using advanced methods like Rietveld refinement. nih.gov

Table 2: Information Obtainable from Powder X-ray Diffraction

| Information Type | Description | Application |

|---|---|---|

| Peak Positions (2θ) | Determined by the unit cell dimensions (Bragg's Law). | Phase identification, determination of lattice parameters. americanpharmaceuticalreview.com |

| Peak Intensities | Related to the crystal structure and atomic positions. | Quantitative phase analysis, preferred orientation assessment. americanpharmaceuticalreview.com |

| Peak Broadening | Inversely related to crystallite size and can be affected by lattice strain. | Estimation of average crystallite size. |

| Background Signal | An elevated background may indicate the presence of an amorphous phase. | Assessment of crystallinity vs. amorphous content. |

Microscopic and Surface Analysis Techniques for Related Materials

To understand the morphology and elemental composition of materials involved in the synthesis of this compound, various microscopic and surface analysis techniques are employed. These methods are particularly valuable for characterizing heterogeneous catalysts used to facilitate the formation of the tetrazole ring.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. In the context of materials related to tetrazole synthesis, such as silver nanoparticles on a sodium borosilicate support (ASBN), TEM is used to visualize the catalyst's nanostructure. It allows for the direct observation of the size, shape, and distribution of the metallic nanoparticles on the support material, confirming their spherical morphology and narrow size distribution.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with an electron microscope (like FESEM or TEM). When the sample is bombarded by the electron beam, atoms within the sample emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample. For catalysts used in tetrazole synthesis, EDS spectra confirm the presence of all expected elements. Furthermore, elemental mapping can be performed to visualize the spatial distribution of each element, confirming, for example, that silver nanoparticles are dispersed on the surface of a sodium borosilicate glass support.

Elemental Mapping

Elemental mapping and analysis are crucial techniques for verifying the elemental composition of a synthesized compound and determining the spatial distribution of its constituent elements. For novel compounds like this compound, these methods confirm the successful incorporation of all elements in their correct stoichiometric ratios, validating the compound's empirical formula.

While detailed, publicly available elemental distribution maps for this compound are not extensively documented, elemental analysis is a standard characterization technique reported for many biphenyl tetrazole derivatives. researchgate.netderpharmachemica.comacgpubs.orgmdpi.com This analysis provides the weight percentage of each element in the compound, which can be compared with the theoretical values derived from its molecular formula.

The molecular formula for this compound is C₁₃H₁₀N₄. Based on this, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 70.25 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.54 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 25.21 |

| Total | | | | 222.251 | 100.00 |

Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are commonly employed to obtain this type of data. EDX analysis is often coupled with scanning electron microscopy (SEM), where a focused electron beam excites a sample, causing it to emit X-rays. nih.gov The energy of these X-rays is characteristic of the elements present, allowing for both qualitative and quantitative determination of the elemental makeup of the sample and the generation of maps showing elemental distribution. nih.gov For instance, in the characterization of related complex tetrazole derivatives, elemental analysis is routinely used to confirm that the found percentages of carbon, hydrogen, and nitrogen align with the calculated theoretical values. mdpi.comscirp.org

Computational and Theoretical Investigations of 1 4 Biphenylyl 1h Tetrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. Calculations using functionals like B3LYP with various basis sets, such as 6-311++G(d,p), are commonly employed to study the structure and reactivity of biphenyl (B1667301) tetrazole derivatives. researchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(4-biphenylyl)-1H-tetrazole, DFT calculations are used to find the equilibrium geometry by minimizing the energy of the system. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles.

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In similar structures, this angle is often non-zero, indicating a twisted conformation. For instance, in a related biphenyl tetrazole derivative, the mean planes of the fluoro-phenyl moiety and the biphenyl moiety have a dihedral angle of 21.51(7)°. scirp.org The tetrazole ring itself is generally planar, but it is typically not coplanar with the attached phenyl ring. nih.govru.nl The equilibrium geometry of neutral 2-arylphenyl-1H-tetrazoles often shows the N-H bond of the tetrazole pointing toward the center of the adjacent aryl ring. ru.nl This conformational analysis is crucial as the molecule's shape influences its packing in the solid state and its interaction with biological targets.

Table 1: Representative Dihedral Angles in Biphenyl Tetrazole Derivatives

| Moiety 1 | Moiety 2 | Dihedral Angle (°) | Source |

|---|---|---|---|

| Fluoro-phenyl | Biphenyl | 21.51 | scirp.org |

| Tetrazole | Benzene | 59.94 | nih.gov |

| Tetrazole | Flanking Aryl Ring | 45 - 51 | ru.nl |

This table presents data from related compounds to illustrate typical conformational features.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. acs.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacs.org Conversely, a small energy gap indicates that the molecule is more reactive. acs.org For similar molecules, DFT calculations have been used to compute these energy levels. researchgate.net The HOMO density in related structures is often located on the biphenyl system, while the LUMO may be distributed across both the biphenyl and tetrazole moieties.

Table 2: Illustrative FMO Energies and Gaps from DFT Calculations on Related Molecules

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Biphenyl Tetrazole Derivative | - | - | 4.06 | researchgate.net |

| Peptoid 1 | -6.620 | -0.521 | 6.099 | acs.org |

| Peptoid 2 | -6.648 | -0.681 | 5.967 | acs.org |

| Peptoid 4 | -6.105 | -1.194 | 4.911 | acs.org |

This table provides example values from related molecular studies to demonstrate the application of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deugm.ac.id The MEP map plots the electrostatic potential onto the electron density surface of the molecule. ugm.ac.id

Different colors on the MEP map represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. scribd.com Blue represents regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. scribd.com Green and yellow indicate areas of intermediate potential.

For tetrazole-containing compounds, the MEP map generally shows the most negative potential (red/yellow regions) concentrated around the nitrogen atoms of the tetrazole ring due to their lone pairs of electrons. ugm.ac.idnih.gov This makes the tetrazole ring a primary site for interactions with electrophiles and a potent hydrogen bond acceptor. uni-muenchen.deresearchgate.net The biphenyl rings typically show regions of neutral or slightly negative potential, while the hydrogen atoms exhibit positive potential. scribd.com

Intermolecular Interaction Analysis

The arrangement of molecules in the crystalline state is governed by a complex network of intermolecular interactions. Understanding these interactions is key to crystal engineering and predicting the physical properties of solid-state materials.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Contribution (%) in C23H19NO2S | Contribution (%) in C7H5FN4S | Contribution (%) in a Thiazole Derivative |

|---|---|---|---|

| H···H | 47.6 | 14.6 | 37.6 |

| H···C/C···H | 33.4 | 9.5 | 7.6 |

| H···O/O···H | 11.6 | - | 16.8 |

| H···N/N···H | - | 21.9 | 13.0 |

| H···S/S···H | - | 21.1 | 15.4 |

Data is sourced from reference researchgate.net and nih.gov for illustrative purposes.

Hydrogen bonds are among the most important non-covalent interactions that direct molecular self-assembly in the solid state. mdpi.com The tetrazole ring, with its multiple nitrogen atoms, is a capable hydrogen bond acceptor. researchgate.netniscpr.res.in

In the absence of stronger donors like O-H or N-H within the molecule itself, weaker C-H···N hydrogen bonds play a significant role in the crystal packing of tetrazole derivatives. niscpr.res.in The aromatic C-H groups of the biphenyl rings can act as hydrogen bond donors to the nitrogen atoms of the tetrazole ring of a neighboring molecule. These interactions can link molecules into dimers, one-dimensional chains, or more complex two- and three-dimensional networks. scirp.orgniscpr.res.in For instance, in some crystal structures, molecules are linked by pairs of hydrogen bonds to form inversion dimers. nih.gov The stability and specific geometry of these hydrogen-bonded networks are critical in determining the final crystal architecture. niscpr.res.in

Reaction Mechanism Studies through Computational Modeling

The synthesis of 1-substituted-1H-tetrazoles, such as this compound, can be achieved through several routes. A common laboratory method involves the reaction of a primary amine (e.g., 4-aminobiphenyl), an orthoformate (e.g., triethyl orthoformate), and sodium azide (B81097). organic-chemistry.org Another principal pathway is the [3+2] cycloaddition reaction between an organonitrile and an azide. mdpi.combohrium.com Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms of these reactions.

DFT calculations have been performed to study various potential mechanisms for tetrazole formation from nitriles and azides, including concerted cycloaddition and stepwise addition pathways. acs.orgacs.org These theoretical studies suggest that the reaction does not proceed via a simple, direct cycloaddition of an azide anion to a nitrile. acs.org Instead, a more nuanced mechanism involving a nitrile activation step is proposed. This activation leads to the formation of an imidoyl azide intermediate, which subsequently undergoes cyclization to yield the tetrazole ring. acs.orgacs.org The activation barriers for this process are found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. researchgate.net

In cases of metal-catalyzed synthesis, mechanistic studies provide further insight. For instance, a detailed investigation of a Cobalt(II)-catalyzed [3+2] cycloaddition proposed a mechanism beginning with the formation of a cobalt(II) diazido intermediate. nih.gov The nitrile substrate then coordinates to this active species, and the subsequent cycloaddition of the coordinated azide and nitrile forms the tetrazole. The product is then expelled from the cobalt center, regenerating the active catalyst for the next cycle. nih.gov Computational studies on other catalyzed reactions have shown that the catalyst can significantly lower the activation energy of the cycloaddition, thereby accelerating the reaction.

The activation energy (Ea) and the geometry of the transition state (TS) are critical parameters in understanding reaction kinetics, and computational chemistry provides powerful tools for their determination. DFT studies have been employed to calculate the activation barriers for the key tetrazole-forming [2+3] cycloaddition reaction.

A detailed theoretical study on the cycloaddition of methyl azide (MeN₃) with various substituted nitriles (R-CN) calculated the activation barriers for the formation of the two possible tetrazole isomers (1,5- and 2,5-disubstituted). acs.org The calculations, performed at the B3LYP/6-31G(d) level of theory, show that the activation barriers are influenced by the electronic nature of the nitrile's substituent. For instance, the reaction of methyl azide with acetonitrile (B52724) (CH₃CN) has a calculated activation barrier of 36.3 kcal/mol to form the 1,5-disubstituted product. acs.org The presence of electron-withdrawing groups on the nitrile generally leads to lower activation barriers. acs.org

The table below presents selected calculated barriers for the neutral [2+3] cycloaddition reaction, illustrating the influence of the nitrile substituent on the activation energy.

| Nitrile (R-CN) | Substituent (R) | Transition State | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| CH₃CN | Methyl | TS1 (for 1,5-isomer) | 36.3 | acs.org |

| CH₂FCN | Fluoromethyl | TS1 (for 1,5-isomer) | 32.8 | acs.org |

| CF₃CN | Trifluoromethyl | TS1 (for 1,5-isomer) | 27.9 | acs.org |

| CH₃SO₂CH₂CN | Methylsulfonylmethyl | TS1 (for 1,5-isomer) | 31.1 | acs.org |

These computational models also provide the optimized geometries of the transition states, revealing the bond-forming and bond-breaking processes at the peak of the energy profile. acs.org For example, the transition state for the cycloaddition of methyl azide and acetonitrile shows the partial formation of the new N-N and C-N bonds that will constitute the final tetrazole ring. acs.org Such analyses are crucial for understanding reaction regioselectivity and for designing more efficient synthetic routes and catalysts. In catalyzed systems, computational models have demonstrated that catalysts can lower the activation energy of the cycloaddition by a significant margin, such as the 7.5–11.7 kJ mol⁻¹ reduction observed with an SA-rGO catalyst.

Structure-Activity Relationship (SAR) Studies in Theoretical Binding Models

Structure-Activity Relationship (SAR) studies for this compound and related compounds are heavily informed by computational and theoretical binding models. This compound belongs to the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs). The tetrazole group is a key pharmacophore, acting as a bioisostere for a carboxylic acid moiety. acs.orgresearchgate.net This substitution provides similar acidic properties while often improving metabolic stability and lipophilicity. acs.org

Theoretical binding models, primarily through molecular docking and molecular dynamics simulations, are used to predict and analyze the interactions between the ligand and its protein target. Computational studies on sartans binding to the angiotensin II type 1 (AT1) receptor or other targets like the SARS-CoV-2 spike protein reveal key interactions. organic-chemistry.org These models show that the biphenyl scaffold positions the molecule within a lipophilic pocket of the receptor. acs.org

The crucial interactions identified by these theoretical models include:

Ionic/Hydrogen Bonding: The acidic tetrazole ring is predicted to form strong hydrogen bonds or ionic interactions with basic amino acid residues in the active site, such as arginine or lysine. acs.org It can also interact with zinc atoms in metalloenzymes, replacing a bound water molecule. acs.org

π-π Stacking: The aromatic rings of the biphenyl group engage in π-π stacking interactions with aromatic residues like tyrosine, histidine, and phenylalanine within the binding site. organic-chemistry.org

Cation-π Interactions: The electron-rich aromatic rings can form favorable cation-π interactions with positively charged residues like lysine. acs.org

Computational studies comparing different sartans or designed analogues allow for a rationalization of their observed activities. For example, docking studies can calculate the binding affinity (often expressed as a docking score or interaction energy in kcal/mol), which can be correlated with experimental inhibitory concentrations (e.g., IC₅₀). researchgate.net A study on biphenyl-triazole derivatives (a close analogue) used molecular docking to evaluate compounds as potential enzyme inhibitors, finding that specific substitutions led to more negative interaction energy values, indicating better binding. acs.org Such theoretical models are invaluable for guiding the design of new derivatives with improved potency and selectivity by optimizing these key intermolecular interactions.

Applications of 1 4 Biphenylyl 1h Tetrazole in Advanced Materials and Chemistry

Coordination Chemistry of 1-(4-biphenylyl)-1H-tetrazole Ligands

The nitrogen-rich tetrazole ring of this compound and its derivatives is an excellent ligand for coordinating with a variety of metal ions. This interaction is fundamental to the construction of diverse and complex molecular architectures.

Metal complexes incorporating biphenyl-tetrazole-type ligands are often synthesized using hydrothermal or solvothermal methods. nih.gov These techniques involve reacting a salt of a transition metal, such as cobalt(II), nickel(II), zinc(II), or cadmium(II), with the tetrazole ligand in a sealed vessel at elevated temperatures. nih.gov The resulting crystalline products are then characterized using a suite of analytical techniques to determine their structure and properties.

For instance, the hydrothermal reaction of Co(II) salts with 5',5''-(1,1'-biphenyl)-4,4'-diylbis(1H-tetrazole) (H2dbdt), a related ligand, yields a three-dimensional structure built from pentanuclear cobalt clusters, {Co5F2(tetrazolate)8(H2O)6}. nih.gov Similarly, reactions with Ni(II) have produced chain-based structures, while Zn(II) has formed dense 3D frameworks. nih.gov The characterization of these complexes confirms that the tetrazole group effectively coordinates with the metal ions, leading to the formation of stable, extended structures.

| Metal Ion | Ligand | Resulting Structure | Synthesis Method |

|---|---|---|---|

| Co(II) | H2dbdt | 3D framework with pentanuclear clusters nih.gov | Hydrothermal nih.gov |

| Ni(II) | H2bdt | Chain-based structure nih.gov | Hydrothermal nih.gov |

| Zn(II) | H2bdt | Dense 3D framework nih.gov | Hydrothermal nih.gov |

| Cd(II) | H3btt | Open-framework material with 66.5% void volume nih.gov | Solvothermal nih.gov |

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The geometry, length, and functionality of the organic linker are critical in determining the final structure and properties of the MOF. researchgate.net Biphenyl-tetrazole linkers are particularly effective in this regard, as the rigid biphenyl (B1667301) unit provides structural stability while the tetrazole group offers versatile coordination sites. nih.govresearchgate.net

The use of tetrazole-based linkers can lead to MOFs with high thermal and chemical stability due to the strong metal-nitrogen bonds formed. acs.org These MOFs often exhibit permanent porosity and high surface areas, making them suitable for applications in gas storage and separation. nih.govproquest.com For example, a nickel MOF (NiNDTz) prepared with a tetrazole-naphthalene linker showed a BET surface area of 320 m²/g and a significant CO₂ uptake of 1.85 mmol/g, attributed to the presence of the tetrazole groups. arkat-usa.org The high density of nucleophilic nitrogen atoms on the pore surfaces of tetrazole-based MOFs can lead to high selectivity for CO₂ adsorption. nih.gov

Furthermore, combining biphenyl-tetrazole linkers with other functional groups, such as carboxylates, can create multifunctional MOFs. A Pb(II)-based MOF synthesized with 4′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-3,5-dicarboxylic acid (TZBPDC) demonstrated potential as a luminescent sensor for detecting nitroaromatic compounds and ferric ions. nih.gov

| MOF Designation | Metal Center | Ligand | Key Property | Application |

|---|---|---|---|---|

| NiNDTz | Ni(II) | Tetrazole-naphthalene | BET Surface Area: 320 m²/g; CO₂ Uptake: 1.85 mmol/g arkat-usa.org | Gas Separation arkat-usa.org |

| {PbNa(TZBPDC)(DMF)₂}n | Pb(II)/Na(I) | 4′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-3,5-dicarboxylic acid | Strong luminescence emission at 460 nm nih.gov | Luminescent Sensing nih.gov |

| Various Mn, Cu, Zn MOFs | Mn(II), Cu(II), Zn(II) | 1,4-benzeneditetrazolate | BET Surface Areas: 200–640 m²/g nih.gov | H₂ Storage nih.gov |

The tetrazole group is an excellent participant in hydrogen bonding, acting as both a donor (N-H) and an acceptor (N atoms). mdpi.com Crystal structure analyses of materials containing biphenyl-tetrazole ligands often reveal extensive hydrogen-bonding networks that link adjacent molecules or polymer chains, creating robust two- or three-dimensional supramolecular frameworks. mdpi.comunimi.it These interactions are crucial in stabilizing the crystal structure.

Coordination-driven self-assembly can also lead to the formation of discrete, cage-like structures known as metal-organic cages (MOCs). nih.govrsc.org These are formed when specific metal ions with well-defined coordination geometries react with carefully designed ligands. The resulting molecular cages have internal cavities that can encapsulate guest molecules, leading to applications in molecular recognition and sensing. nih.govnih.gov

The tetrazole ring is a highly versatile ligand in coordination chemistry. unimi.itcsic.es After deprotonation, the resulting tetrazolate anion can coordinate to metal ions in numerous ways. proquest.com It can act as a monodentate ligand, binding through a single nitrogen atom, or as a multidentate bridging ligand, connecting two or more metal centers. researchgate.net This bridging capability is fundamental to the formation of one-, two-, and three-dimensional coordination polymers and MOFs. arkat-usa.org

The deprotonated tetrazole ring can utilize up to four of its nitrogen atoms to bridge as many as four metal atoms, leading to a wide variety of structural topologies and highly stable frameworks. proquest.comunimi.it This versatility allows for fine-tuning of the final structure's dimensionality and properties. For example, the reaction conditions, such as pH, can influence the coordination mode of the tetrazole and the resulting structure, leading to the selective formation of 2D or 3D frameworks from the same set of precursors. nih.gov The ability of the tetrazole group to adopt multiple coordination modes makes it a powerful tool for crystal engineering. researchgate.net

Materials Science Applications

The coordination complexes and frameworks derived from this compound and related ligands are not merely of structural interest; they form the basis of functional materials with a range of potential applications.

The properties of materials derived from biphenyl-tetrazole ligands are directly linked to their composition and structure. Key areas of application include:

Luminescent Materials: Many coordination polymers, particularly those involving d¹⁰ metal ions like Zn(II) or Cd(II), or lanthanide ions, exhibit strong photoluminescence. mdpi.comnih.gov MOFs containing π-conjugated ligands such as biphenyl-tetrazole can act as luminescent sensors. For instance, a Pb(II)-based MOF showed strong fluorescent emission that was quenched in the presence of nitroaromatic compounds, making it a potential sensor for detecting explosives. nih.gov The luminescence can be tuned by modifying the organic linker or the metal center. nih.gov

Catalysis: The porous nature of MOFs makes them attractive candidates for heterogeneous catalysis. uchicago.edu Functional groups within the MOF structure, such as the Lewis basic nitrogen atoms of the tetrazole ring, can act as active catalytic sites. mdpi.com A nitrogen-rich Zn-MOF featuring tetrazole and amide functionalities has been shown to be an efficient catalyst for the cycloaddition of CO₂ with epoxides, a reaction that converts carbon dioxide into valuable cyclic carbonates. mdpi.com

Energetic Materials: The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it a key component in energetic materials. nih.govfrontiersin.org Coordination polymers that incorporate energetic tetrazole-based ligands with metal ions can create novel energetic materials with tailored properties, such as improved thermal stability and reduced sensitivity compared to traditional explosives. nih.govacs.org For example, a Co(II) coordination polymer with a tetrazole derivative exhibited high thermal stability (decomposing at 304 °C) and low sensitivity to impact and friction, highlighting its potential as a safe explosive. nih.gov

Investigation in Energetic Materials Science (Thermal Stability Aspects)

The high nitrogen content and the inherent energy of the tetrazole ring make its derivatives candidates for energetic materials. mdpi.com The thermal stability of such compounds is a critical factor in determining their suitability for these applications. While specific thermal analysis data for this compound is not extensively detailed in the available literature, the thermal behavior of structurally related phenyl tetrazoles provides significant insights.

Studies employing Thermogravimetry (TG) and Differential Thermal Analysis (DTA), as well as Differential Scanning Calorimetry (DSC), are standard methods for evaluating the thermal decomposition of these materials. mdpi.comnih.gov For a series of 1-phenyl-1H-tetrazole derivatives, thermal decomposition of the tetrazole ring is typically observed as an exothermic event at temperatures ranging from 190–240 °C. gazi.edu.tr The decomposition often involves the release of nitrogen gas (N₂) and the formation of an isonitrile. gazi.edu.tr

Below is a table summarizing typical thermal analysis data for related phenyl tetrazole compounds, which can be used to infer the expected properties of this compound.

| Compound | Decomposition Temperature (°C) | Mass Loss (%) | Reference |

| 1-phenyl-1H-tetrazole | >200 | >50 | researchgate.net |

| 1-(4-chlorophenyl)-1H-tetrazole | 235.6 (DSC Peak) | 26-30 | researchgate.net |

| 1-(4-nitrophenyl)-1H-tetrazole | 239.9 (DSC Peak) | >50 | researchgate.net |

Corrosion Inhibition Studies

Tetrazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. iust.ac.irpeacta.orgresearchgate.net Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. iust.ac.irpeacta.org This adsorption is facilitated by the presence of heteroatoms (nitrogen) with high electron density and π-electrons in the aromatic rings, which act as adsorption centers. iust.ac.ir

While specific studies on this compound are limited, research on analogous compounds like 1-phenyl-1H-tetrazole-5-thiol and 5-(4-chlorophenyl)-1H-tetrazole demonstrates the potential of this class of compounds. peacta.orgresearchgate.net These studies reveal that tetrazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.orgresearchgate.net

The inhibition efficiency of these compounds generally increases with their concentration. iust.ac.irpeacta.orgresearchgate.net For example, 1-phenyl-1H-tetrazole-5-thiol reached an inhibition efficiency of 97.1% at a concentration of 5 mM for Q235 steel in 1 M HCl. peacta.org The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. peacta.orgresearchgate.net The mechanism involves both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the nitrogen atoms and vacant d-orbitals of the metal). peacta.org

The large biphenyl group in this compound would be expected to enhance its protective capabilities by increasing the surface area covered by each molecule, thus providing a more effective barrier against the corrosive environment.

Table of Corrosion Inhibition Data for Related Tetrazole Derivatives on Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Type of Inhibitor | Adsorption Isotherm | Reference |

| 1-phenyl-1H-tetrazole-5-thiol | 5 mM | 97.1 | Mixed | Langmuir | peacta.org |

| 5-(4-chlorophenyl)-1H-tetrazole | 500 ppm | >90 (inferred) | Mixed | Langmuir | researchgate.net |

Catalysis and Reaction Media

Role in Heterogeneous and Homogeneous Catalytic Systems

The tetrazole moiety, with its multiple nitrogen atoms possessing lone pairs of electrons, can act as an effective ligand for coordinating with metal centers. taylorandfrancis.com This property allows tetrazole derivatives, including this compound, to be utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.comnih.gov While the tetrazole derivative itself may not be the catalyst, it serves as a crucial building block (ligand) that dictates the structure and, consequently, the properties of the final catalytic material. nih.govrsc.org

For instance, bifunctional tetrazole-carboxylate ligands have been used to construct Zn(II) complexes that form one- or two-dimensional structures. nih.gov The synthesis of new bis-1-substituted 1H-tetrazoles, including those with biphenyl linkers, is being explored for the fabrication of novel MOFs. researchgate.netmdpi.com These MOFs can have potential applications in gas capture and catalysis, where the specific structure created by the biphenyl tetrazole ligand is key to its function. The biphenyl group provides rigidity and length to the ligand, influencing the pore size and dimensionality of the resulting framework.

Precursor for Other Nitrogen-Containing Heterocycles

This compound can serve as a valuable precursor or synthon for the synthesis of more complex, multi-functional nitrogen-containing heterocyclic compounds. The tetrazole ring is a bioisostere for the carboxylic acid group, making it a desirable moiety in medicinal chemistry. beilstein-journals.orgnih.gov Synthetic strategies often involve building upon the biphenyl tetrazole core.

One common synthetic route to 1-substituted 1H-tetrazoles is through the heterocyclization of primary amines (like 4-aminobiphenyl) with an orthoester and sodium azide (B81097). mdpi.comnih.gov Once formed, the this compound can undergo further reactions. For example, multicomponent reactions like the Ugi tetrazole four-component reaction (UT-4CR) can be employed to attach additional diverse substituents to a core structure that includes a biphenyl moiety and a tetrazole ring, leading to a library of complex, drug-like molecules. rsc.org This approach highlights the role of the initial biphenyl tetrazole structure as a foundational element for creating novel chemical entities with potential applications in areas such as cancer immunotherapy. rsc.org

Electrochemical Studies

Cyclic Voltammetry and Redox Behavior

The electrochemical behavior of this compound is determined by the redox properties of its constituent parts: the biphenyl system and the tetrazole ring. Cyclic voltammetry (CV) is a key technique used to investigate the oxidation and reduction potentials of such molecules. ossila.comdtu.dk

In a cyclic voltammogram, one would expect to observe oxidation and reduction peaks corresponding to the electron transfer processes. ossila.com The potential of these peaks provides information about the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a related compound, 5-(azulen-1-yldiazenyl)tetrazole, the tetrazole moiety was noted for its strong electron-withdrawing effect, which influenced the molecule's oxidation potential. researchgate.net The introduction of different substituents onto the aromatic rings of a tetrazine core (a related nitrogen heterocycle) has been shown to systematically shift the reduction potentials, with electron-withdrawing groups making reduction easier (less negative potential) and electron-donating groups making it harder (more negative potential). nih.govnih.gov Therefore, the redox behavior of this compound will be a composite of the electrochemical properties of the biphenyl unit, modulated by the electron-withdrawing nature of the N-substituted tetrazole ring.

Application in Energy Storage Devices (e.g., Supercapacitors via MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and versatile structures make them promising candidates for electrode materials in energy storage devices like supercapacitors. Nitrogen-rich compounds are often favored as organic linkers for creating so-called energetic MOFs (E-MOFs) due to their ability to form multiple coordination bonds and enhance the material's energy content.

While specific studies detailing the use of this compound as a primary linker in MOFs for supercapacitor applications are not extensively documented in the current literature, the principles of MOF design suggest its potential. Tetrazole derivatives are recognized as versatile ligands because the deprotonated ring can coordinate with metal atoms through its four nitrogen atoms, facilitating the creation of stable and diverse network topologies. For instance, nitrogen-rich E-MOFs have been synthesized using ligands such as N,N-Bis(1H-tetrazole-5-yl)-amine, which demonstrates the viability of tetrazole-based linkers in forming robust frameworks. These materials are explored for their high thermal stability and energetic properties.

The biphenyl unit in this compound would act as a rigid and extended strut, which is a desirable feature for creating porous MOF structures with high surface area—a key factor for achieving high specific capacitance in supercapacitors. The general approach involves synthesizing MOFs where the pores can facilitate ion transport and provide a large surface area for charge accumulation. Layered Ni-based MOFs, for example, have demonstrated excellent electrochemical properties, including large specific capacitance and high rate capability, underscoring the potential of MOF-based electrodes. Although direct application of this compound in this area remains to be explicitly demonstrated, its structural motifs are analogous to linkers used in promising MOF-based energy storage materials.

| MOF Application Area | Relevant Ligand Characteristics | Potential Role of this compound |

| Supercapacitors | High porosity, large surface area, good ion transport | The rigid biphenyl group can create stable, porous frameworks. |

| Energetic Materials | High nitrogen content, thermal stability | The tetrazole ring contributes a high nitrogen content. |

Photochemical and Optical Properties Research

The interaction of this compound with light is a subject of significant interest, encompassing its stability under irradiation and its potential for optical applications such as fluorescence-based sensing.

Research into the photochemical behavior of tetrazole derivatives indicates that these compounds are generally characterized by photolability rather than photostability. The primary focus of photochemical studies has been on understanding their degradation pathways upon exposure to UV irradiation.

Photolysis of the tetrazole ring typically leads to its cleavage, often involving the extrusion of a molecule of nitrogen (N₂). The resulting reactive intermediates can then undergo various transformations, leading to a diversity of photoproducts. The specific degradation pathway and the final products are highly dependent on the molecular structure, including the nature of the substituents on the ring, and the solvent used for the reaction.

Common photochemical degradation pathways observed for tetrazole derivatives include:

Photoinduced Pericyclic Elimination: This can lead to the extrusion of N₂ and the formation of intermediates like biradicals.

Ring Cleavage: Bonds within the tetrazole ring, such as C-N or N-N bonds, can break, leading to fragments like azides and isocyanates.

For example, studies on 1-phenyl-4-allyl-tetrazol-5-one have shown that UV irradiation can lead to multiple fragmentation pathways, including the formation of phenylazide and allylisocyanate or phenylisocyanate and allylazide, depending on which bonds are cleaved. researchgate.net The solvent plays a critical role; in protic solvents, different products like pyrimidinones (B12756618) may be formed. researchgate.net Given these established degradation mechanisms for the tetrazole core, it is expected that this compound would also exhibit photochemical instability, with research likely focused on characterizing its specific degradation products rather than on mechanisms of photostabilization.

| Photodegradation Pathway | Common Intermediates/Products | Influencing Factors |

| Nitrogen Extrusion | Biradicals, Nitrilimines | Substituent structure |

| Ring Fragmentation | Azides, Isocyanates, Carbodiimides | Solvent (protic vs. aprotic) |

| Rearrangement | Pyrimidinones, Benzimidazolones | Conformational flexibility |

Tetrazole derivatives have been successfully designed as fluorescent chemosensors. For instance, a sensor based on a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, was shown to exhibit a "turn-on" fluorescence response in the presence of specific metal ions like Al³⁺ and Zn²⁺. rsc.org This capability for selective ion detection highlights the potential of tetrazole-based compounds in developing optical sensors, including for bioimaging applications. rsc.org

The optical properties can be tuned by creating "push-pull" systems, where an electron-donating group is linked to an electron-accepting group via a π-conjugated bridge. The tetrazole ring can act as such a linker. These systems can exhibit intramolecular charge transfer (ICT), which often results in fluorescence with a large Stokes shift (the difference between the absorption and emission maxima), a desirable property for bioimaging and biosensing applications to avoid self-quenching.

| Property | Observation in Analogous Compounds | Potential Application |

| Fluorescence | "Turn-on" response to metal ions (Al³⁺, Zn²⁺) in other tetrazole derivatives. rsc.org | Chemical and biological sensors. |

| Intramolecular Charge Transfer (ICT) | Tetrazole ring can act as a π-linker in push-pull systems. | Bioimaging probes, nonlinear optical materials. |

| Luminescence | The biphenyl group is a known fluorophore. | Building block for fluorescent materials. |

Role As a Key Intermediate and Impurity in Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Scaffolds

The primary role of the biphenyl-tetrazole scaffold is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'. researchgate.netmdpi.com This class of antihypertensive drugs is characterized by the presence of a biphenyl-tetrazole moiety, which acts as a bioisostere for carboxylic acid, contributing to improved metabolic stability and potency. researchgate.netbeilstein-journals.org

In the synthesis of sartans like Losartan (B1675146), Valsartan, Candesartan, and Irbesartan, a protected form of the biphenyl-tetrazole core is typically used. mdpi.com A common and crucial intermediate is 5-(4′-(bromomethyl)(1,1′-biphenyl)-2-yl)-1-trityl-1H-tetrazole, where a trityl group protects the acidic tetrazole ring to prevent unwanted side reactions. mdpi.comgoogle.com This intermediate is then coupled with the respective heterocyclic component of each drug. For example, in the synthesis of Losartan, this trityl-protected intermediate is reacted with 2-n-butyl-4-chloro-5-formyl imidazole (B134444) via an N-alkylation reaction. google.com A final deprotection step removes the trityl group to yield the active pharmaceutical ingredient (API). blogspot.com This convergent synthesis approach allows for the efficient construction of these complex molecules. scispace.com

The following table summarizes the role of biphenyl-tetrazole intermediates in the synthesis of various sartan drugs.

| Target Scaffold (Sartan Drug) | Key Biphenyl-Tetrazole Intermediate | Coupling Partner / Reaction Type | Reference |

| Losartan | 5-(4′-(bromomethyl)(1,1′-biphenyl)-2-yl)-1-trityl-1H-tetrazole | 2-n-butyl-4-chloro-1H-imidazole-5-methanol derivative / N-alkylation | google.comblogspot.com |

| Irbesartan | Benzyl (B1604629) group protected bromo biphenyl (B1667301) tetrazole | 1-Amino-cyclopentane ethyl carboxylate derivative / Alkylation | scispace.com |

| Valsartan | 5-phenyl-1-trityl-1H-tetrazole | N-(4-bromobenzyl)-N-pentanoyl-L-valinate derivative / Negishi Coupling | beilstein-journals.org |

| Candesartan | Bromo benzyl biphenyl nitrile (precursor to tetrazole) | Ethoxy benzimidazole (B57391) derivative / Alkylation followed by tetrazole formation | scispace.com |

| Olmesartan | [2′-(N-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide | Imidazole derivative / Alkylation | mdpi.com |

Identification and Quantification of Related Impurities (e.g., Genotoxic Impurities)

The synthesis of the tetrazole ring, often accomplished using sodium azide (B81097), and subsequent reactions can lead to the formation of hazardous, potentially genotoxic impurities (GTIs). arabjchem.org Regulatory agencies have issued recalls for sartan medications due to the presence of azido (B1232118) impurities that are structurally related to the biphenyl-tetrazole core. arabjchem.orgwaters.com